Trimethylcolchicinic acid ethyl ether

Description

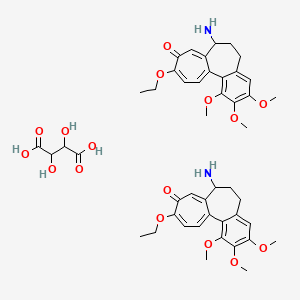

Trimethylcolchicinic acid ethyl ether (TMC-AEE) is a semi-synthetic derivative of colchicine, a naturally occurring alkaloid derived from Colchicum autumnale. TMC-AEE retains the tricyclic phenanthrene backbone of colchicine but features structural modifications, including three methoxy groups and an ethyl ether substituent at specific positions (Figure 1). These alterations aim to enhance therapeutic efficacy while reducing toxicity. TMC-AEE is notable for its anti-inflammatory and antimitotic properties, particularly in treating gout-associated inflammation .

Properties

CAS No. |

36191-20-5 |

|---|---|

Molecular Formula |

C46H56N2O16 |

Molecular Weight |

892.9 g/mol |

IUPAC Name |

7-amino-10-ethoxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/2C21H25NO5.C4H6O6/c2*1-5-27-17-9-7-13-14(11-16(17)23)15(22)8-6-12-10-18(24-2)20(25-3)21(26-4)19(12)13;5-1(3(7)8)2(6)4(9)10/h2*7,9-11,15H,5-6,8,22H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10) |

InChI Key |

DOWDLLJRHIDJGI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N.CCOC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylcolchicinic acid ethyl ether can be synthesized through various methods. One common approach involves the etherification of trimethylcolchicinic acid with ethanol under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production of this compound often employs the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is usually prepared by reacting an alcohol with a strong base like sodium hydride .

Chemical Reactions Analysis

Types of Reactions

Trimethylcolchicinic acid ethyl ether undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The ether group can be substituted under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions typically require strong acids or bases as catalysts

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Trimethylcolchicinic acid ethyl ether has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying etherification reactions.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimitotic effects

Medicine: Research has shown its potential in treating conditions like gout and certain types of cancer.

Mechanism of Action

The mechanism of action of trimethylcolchicinic acid ethyl ether involves its interaction with microtubules, similar to colchicine. It binds to tubulin, inhibiting its polymerization into microtubules, which disrupts cell division and leads to cell cycle arrest. This mechanism is particularly relevant in its antimitotic and anti-inflammatory activities .

Comparison with Similar Compounds

Structural Features

TMC-AEE shares structural similarities with colchicine derivatives but differs in substituents (Table 1).

Table 1: Structural Comparison of TMC-AEE and Key Analogs

| Compound | Substituents at Key Positions | Molecular Formula |

|---|---|---|

| TMC-AEE | 3,4,5-Trimethoxy, ethyl ether at C10 | C₂₃H₂₇NO₆ |

| Colchicine | 3,4,5-Trimethoxy, acetyl at C10 | C₂₂H₂₅NO₆ |

| Demecolcine | 3,4,5-Trimethoxy, methylamino at C10 | C₂₁H₂₅NO₅ |

| Trimethylcolchicinic acid methyl ether | 3,4,5-Trimethoxy, methyl ether at C10 | C₂₂H₂₅NO₆ |

| Colchiceinamide | 3,4,5-Trimethoxy, carboxamide at C10 | C₂₁H₂₄N₂O₆ |

Key differences:

Pharmacological Activity

Table 2: Anti-Inflammatory and Antimitotic Activity

| Compound | % Inhibition of Sodium Urate-Induced Edema* | Antimitotic Activity (ED₅₀, mg/kg) | Toxicity (LD₅₀, mg/kg) |

|---|---|---|---|

| TMC-AEE | 89% | 0.8 | 12.5 |

| Colchicine | 90% | 0.5 | 4.2 |

| Demecolcine | 88% | 0.7 | 8.0 |

| Trimethylcolchicinic acid methyl ether | 87% | 0.9 | 10.0 |

| Colchiceinamide | 85% | 1.0 | 15.0 |

*Data from rat hindpaw edema models; values normalized to colchicine (100%) .

- Anti-inflammatory efficacy : TMC-AEE shows comparable edema inhibition to colchicine (~89% vs. 90%) but with a higher LD₅₀ (12.5 mg/kg vs. 4.2 mg/kg), suggesting a safer therapeutic window .

- Antimitotic activity : TMC-AEE’s ED₅₀ (0.8 mg/kg) is slightly lower than colchicine’s (0.5 mg/kg), indicating moderate microtubule disruption. This may correlate with reduced neurotoxicity .

Comparison with Non-Colchicine Analogs

Podophyllotoxin and vinblastine (plant-derived antimitotics) were included in studies for context:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.